molecular formula C19H25NO11 B14424089 Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- CAS No. 82083-98-5

Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)-

Cat. No.: B14424089
CAS No.: 82083-98-5
M. Wt: 443.4 g/mol
InChI Key: KVKFUQZWWCGWAN-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- is a complex organic compound with the molecular formula C19H25NO11 This compound is characterized by its unique structure, which includes a benzene ring, a nitrile group, and a glycosylated hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the benzeneacetonitrile core, followed by the introduction of the hydroxy group and the glycosylation with xylopyranosyl and glucopyranosyl units. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzeneacetone derivatives, while reduction of the nitrile group may produce benzylamine derivatives.

Scientific Research Applications

Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- involves its interaction with specific molecular targets and pathways. The hydroxy group and glycosylated moieties play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The nitrile group may also contribute to its reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetonitrile: Lacks the hydroxy and glycosylated groups, making it less complex and with different reactivity.

    3-Hydroxybenzeneacetonitrile: Contains the hydroxy group but lacks the glycosylated moieties.

    Glycosylated Benzeneacetonitrile Derivatives: Similar compounds with different glycosylation patterns.

Uniqueness

Benzeneacetonitrile, 3-hydroxy-alpha-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaS)- is unique due to its specific glycosylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

82083-98-5

Molecular Formula

C19H25NO11

Molecular Weight

443.4 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyacetonitrile

InChI

InChI=1S/C19H25NO11/c20-5-11(8-2-1-3-9(21)4-8)30-19-17(27)15(25)14(24)12(31-19)7-29-18-16(26)13(23)10(22)6-28-18/h1-4,10-19,21-27H,6-7H2

InChI Key

KVKFUQZWWCGWAN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC(=CC=C3)O)O)O)O)O)O)O

Origin of Product

United States

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